8-Methylbenz(a)acridine
Description
8-Methylbenz(a)acridine (CAS: 13991-56-5; molecular formula: C₁₈H₁₃N; molecular weight: 243.30 g/mol) is a polycyclic aromatic hydrocarbon (PAH) derivative with a fused acridine structure substituted by a methyl group at the 8-position. The methyl substitution at position 8 alters its electronic and steric properties, influencing its chemical reactivity and biological interactions . Key physicochemical properties include a melting point of 156°C (observed in its dimethyl analog, 8,10-dimethylbenz[a]acridine) and a planar aromatic system that facilitates DNA intercalation, a mechanism linked to mutagenicity .
Properties
CAS No. |
13991-56-5 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
8-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H13N/c1-12-5-4-7-14-11-16-15-8-3-2-6-13(15)9-10-17(16)19-18(12)14/h2-11H,1H3 |
InChI Key |
SQJBHAHHAPDRID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=N2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylbenz(a)acridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 8-Methylbenz(a)acridine may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and stringent quality control measures ensures the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 8-Methylbenz(a)acridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon; elevated pressure and temperature.
Substitution: Halogens (chlorine, bromine), nitro compounds; presence of a catalyst or under UV light.
Major Products:
Scientific Research Applications
8-Methylbenz(a)acridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 8-Methylbenz(a)acridine exerts its effects is primarily through DNA intercalation. This involves the insertion of the planar aromatic structure between DNA base pairs, disrupting the helical structure and interfering with replication and transcription processes . This intercalation can lead to cytotoxic effects, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
8-Methylbenz(a)acridine belongs to a broader class of methyl-substituted benzacridines. Its activity and properties diverge significantly from isomers and analogs due to methyl group positioning:
Key Observations :
- Carcinogenicity: Methyl substitution at the 7-position in benz[c]acridines (e.g., 7-methylbenz[c]acridine) correlates with strong carcinogenic activity, while 8-methyl substitution in benz[a]acridines is non-carcinogenic. This disparity arises from differences in metabolic activation and radical generation pathways .
- Electronic Effects : The 8-methyl group in benz[a]acridine reduces π-electron density at the nitrogen atom compared to 7-methylbenz[c]acridine, diminishing its ability to form reactive intermediates .
Pharmacological and Toxicological Profiles
- Anticancer Potential: Hybrid acridine-thiosemicarbazone derivatives (e.g., 9-acridinaldehyde analogs) show cytotoxicity against cancer cell lines (61–97% growth inhibition), but 8-methylbenz(a)acridine itself lacks therapeutic utility due to poor selectivity .
- Toxicity : 8-Methylbenz(a)acridine is less hepatotoxic than 7-methylbenz[c]acridine, which generates reactive oxygen species (ROS) via radical intermediates .
Research Findings and Mechanistic Insights
Carcinogenicity and Radical Generation
- Metabolic Activation: 8-Methylbenz(a)acridine is resistant to cytochrome P450-mediated oxidation, whereas 7-methylbenz[c]acridine undergoes metabolic activation to epoxide intermediates, enhancing carcinogenicity .
Structural-Activity Relationships (SAR)
- Methyl Position: Carcinogenic activity in benzacridines is highly position-dependent. For example: 7-Methylbenz[c]acridine: EC₅₀ = 0.8 μM (topoisomerase I inhibition).
- Planarity: Non-planar derivatives (e.g., dihydroxy-dihydrobenz[c]acridine) lose carcinogenic activity due to reduced DNA intercalation capacity .
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